N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline
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Overview
Description
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is a heterocyclic compound that features an imidazole ring substituted with a 2,3-dimethylphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbenzylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the imidazole compound.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-4-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-5-ylmethylamine
Uniqueness
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChI Key |
GCSLYJLASLZQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=NC=CN2)C |
Origin of Product |
United States |
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